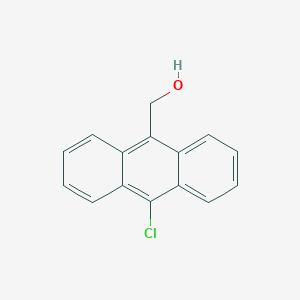
10-Chloroanthracene-9-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloroanthracene-9-methanol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 150-153°C.
Mecanismo De Acción
The mechanism of action of 10-Chloroanthracene-9-methanol is not fully understood. However, it is believed that it exerts its biological effects by interacting with cellular components such as DNA, proteins, and enzymes. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 10-Chloroanthracene-9-methanol have been extensively studied in vitro and in vivo. It has been found to reduce the production of reactive oxygen species and pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 10-Chloroanthracene-9-methanol in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 10-Chloroanthracene-9-methanol. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of future research is the development of new synthetic methods for the production of 10-Chloroanthracene-9-methanol with improved yields and purity. Additionally, its potential as a fluorescent probe for the detection of DNA damage and as a photosensitizer for photodynamic therapy needs to be explored further.
Métodos De Síntesis
The synthesis of 10-Chloroanthracene-9-methanol involves the reaction of 10-chloroanthracene with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of around 60-70°C for several hours until the product is formed. The yield of the product can be improved by using a higher concentration of methanol and a longer reaction time.
Aplicaciones Científicas De Investigación
10-Chloroanthracene-9-methanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been used as a fluorescent probe for the detection of DNA damage and as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
19996-02-2 |
|---|---|
Fórmula molecular |
C15H11ClO |
Peso molecular |
242.7 g/mol |
Nombre IUPAC |
(10-chloroanthracen-9-yl)methanol |
InChI |
InChI=1S/C15H11ClO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8,17H,9H2 |
Clave InChI |
ABDVUIRYSXXVKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CO |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CO |
Otros números CAS |
19996-02-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



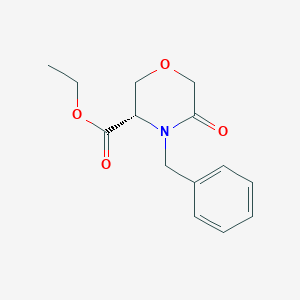


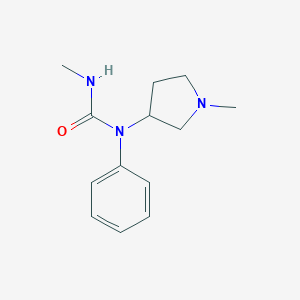
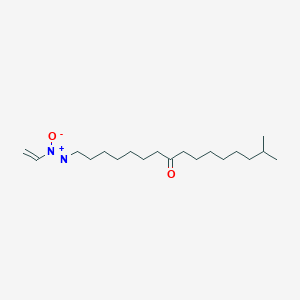




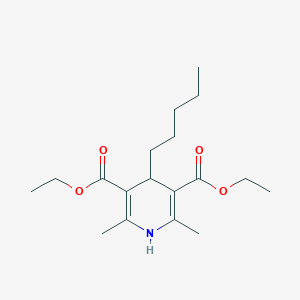


![2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl](/img/structure/B35416.png)
